13(S)-HODE cholesteryl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

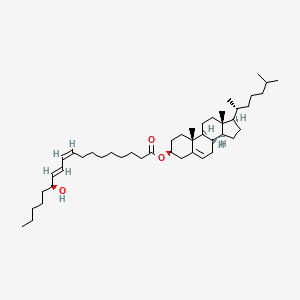

13(S)-ヒドロキシ-9Z,11E-オクタデカジエン酸コレステリルエステルは、一般に13(S)-HODEコレステリルエステルとして知られており、13(S)-HODEとコレステロールのエステル化によって生成される脂質化合物です。この化合物は、コレステリルエステルファミリーのメンバーであり、脂質代謝において重要な役割を果たし、さまざまな生理学的および病理学的プロセスに関与しています。

準備方法

合成経路と反応条件

13(S)-HODEコレステリルエステルの合成は、通常、13(S)-HODEとコレステロールのエステル化を含みます。この反応は、レシチンコレステロールアシルトランスフェラーゼ(LCAT)やアシルCoA:コレステロールアシルトランスフェラーゼ(ACAT)などの酵素によって触媒されます。 反応条件には、通常、エステル化プロセスを促進するための適切な溶媒と触媒の存在が含まれます .

工業的製造方法

13(S)-HODEコレステリルエステルを含むコレステリルエステルの工業的製造には、大規模なエステル化プロセスが含まれます。 これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、高スループット脂質分析や液体クロマトグラフィー質量分析(LC-MS)などの高度な技術を使用して、モニタリングと品質管理が行われます .

化学反応の分析

反応の種類

13(S)-HODEコレステリルエステルは、次を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物への酸素の付加を含み、酸化誘導体の形成につながります。

加水分解: 13(S)-HODEコレステリルエステルのエステル結合は、コレステロールエステラーゼなどの酵素によって加水分解され、遊離コレステロールと13(S)-HODEが放出されます.

エステル交換: この反応は、エステル基を別のアルコールと交換することを含み、酵素または化学触媒によって促進されます。

一般的な試薬と条件

13(S)-HODEコレステリルエステルの反応で使用される一般的な試薬には、次のものがあります。

酸化剤: 過酸化水素や分子酸素など。

加水分解剤: 水やコレステロールエステラーゼなどの酵素。

触媒: 酸、塩基、またはLCATやACATなどの酵素。

生成される主要な生成物

13(S)-HODEコレステリルエステルの反応から生成される主要な生成物には、酸化誘導体、遊離コレステロール、および13(S)-HODEが含まれます .

科学研究への応用

13(S)-HODEコレステリルエステルは、次を含むいくつかの科学研究への応用があります。

化学: 脂質代謝とエステル化反応を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達と膜ダイナミクスにおける役割について調査されています。

科学的研究の応用

13(S)-HODE cholesteryl ester has several scientific research applications, including:

Chemistry: Used as a model compound to study lipid metabolism and esterification reactions.

Biology: Investigated for its role in cellular signaling and membrane dynamics.

Medicine: Studied for its potential involvement in atherosclerosis and other cardiovascular diseases.

Industry: Utilized in the development of lipid-based formulations and drug delivery systems.

作用機序

13(S)-HODEコレステリルエステルの作用機序は、細胞膜と脂質輸送タンパク質との相互作用を含みます。それは、高密度リポタンパク質(HDL)や低密度リポタンパク質(LDL)などのリポタンパク質によって輸送されます。 この化合物は、コレステロールエステラーゼによって加水分解され、遊離コレステロールと13(S)-HODEが放出され、さまざまな細胞プロセスに関与することができます .

類似化合物の比較

類似化合物

オレイン酸コレステリルエステル: オレイン酸とコレステロールのエステル化によって生成される別のコレステリルエステル。

リノール酸コレステリルエステル: リノール酸とコレステロールのエステル化によって生成されます。

アラキドン酸コレステリルエステル: アラキドン酸とコレステロールのエステル化によって生成されます.

独自性

13(S)-HODEコレステリルエステルは、その特定の脂肪酸成分である13(S)-HODEが独特です。13(S)-HODEは、リノール酸のヒドロキシ化誘導体です。 このヒドロキシル基は、他のコレステリルエステルとは異なる生化学的特性と潜在的な生物学的活性を付与します .

類似化合物との比較

Similar Compounds

Cholesteryl oleate: Another cholesteryl ester formed by the esterification of oleic acid with cholesterol.

Cholesteryl linoleate: Formed by the esterification of linoleic acid with cholesterol.

Cholesteryl arachidonate: Formed by the esterification of arachidonic acid with cholesterol.

Uniqueness

13(S)-HODE cholesteryl ester is unique due to its specific fatty acid component, 13(S)-HODE, which is a hydroxylated derivative of linoleic acid. This hydroxyl group imparts distinct biochemical properties and potential biological activities, differentiating it from other cholesteryl esters .

生物活性

13(S)-HODE cholesteryl ester is a significant compound derived from the enzymatic oxidation of linoleic acid, specifically through the action of lipoxygenases. It plays a crucial role in lipid metabolism and has been implicated in various biological processes, particularly in cardiovascular health and disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.

This compound interacts with several biological pathways, primarily through its influence on cholesterol metabolism and inflammatory responses.

Cholesteryl Ester Transfer Protein (CETP) Interaction

- Role : CETP facilitates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs).

- Impact : The activity of CETP is crucial for reverse cholesterol transport (RCT), affecting plasma lipoprotein-cholesterol concentrations. Genetic variations in CETP are linked to altered risks for atherosclerotic cardiovascular disease (ASCVD) .

Lipid Metabolism and Gene Expression

Recent studies have demonstrated that 13(S)-HODE influences lipid metabolism by modulating gene expression associated with lipid accumulation and hepatic steatosis. For instance, in mouse models, treatment with 13-HODE resulted in upregulation of genes related to lipid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1) .

Biological Effects

The biological effects of this compound can be categorized into protective and detrimental roles depending on the context of its production and concentration.

Protective Roles

- Early Atherosclerosis : In early stages, 13(S)-HODE generated by macrophages enhances lipid uptake and promotes reverse cholesterol transport via activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activity aids in clearing lipid-laden cells from arterial walls .

- Anti-inflammatory Effects : It has been shown to exert protective effects against oxidative stress by promoting endothelial function and reducing inflammation through various signaling pathways .

Detrimental Roles

- Advanced Atherosclerosis : In later stages of atherosclerosis, elevated levels of 13(S)-HODE can contribute to pro-inflammatory processes. This shift is associated with increased apoptosis and plaque instability, raising the risk for myocardial infarction or stroke .

- Lipid Accumulation : Excessive production of 13(S)-HODE has been linked to hepatic steatosis, indicating its role in fat accumulation within liver cells .

Case Studies

Several studies highlight the dual roles of this compound in health:

- Statin Therapy Study :

- Atherosclerosis Progression :

Data Table: Biological Activities of this compound

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXYPSUQZUUHPD-XFIJILBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。